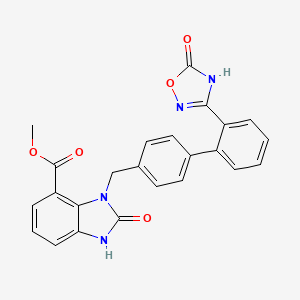

Azilsartan Impurity J

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azilsartan Impurity J is a byproduct formed during the synthesis of Azilsartan, an angiotensin II receptor blocker used to treat hypertension. The control of impurities in pharmaceuticals is crucial as they can affect the efficacy and safety of the drug. Understanding the nature and formation of these impurities helps in optimizing the manufacturing process to minimize their presence .

准备方法

The synthesis of Azilsartan involves treating 1-[[2′-cyano-biphenyl-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate methyl ester with 2-ethylhexyl chloroformate, followed by cyclization in refluxing xylene and subsequent saponification . The reaction temperature can reach up to 140°C, and the alkalinity of the solution is adjusted using hydrochloric acid after saponification . During this process, various impurities, including Azilsartan Impurity J, can form.

化学反应分析

Azilsartan Impurity J can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Azilsartan Impurity J is primarily studied in the context of pharmaceutical research to understand its formation and impact on the efficacy and safety of Azilsartan. It is also used in analytical chemistry to develop and validate methods for detecting and quantifying impurities in drug formulations . Additionally, understanding the properties and behavior of such impurities can aid in the development of more efficient and safer drug manufacturing processes .

作用机制

As an impurity, Azilsartan Impurity J does not have a direct therapeutic effect. its presence can influence the overall pharmacokinetics and pharmacodynamics of Azilsartan. The impurity may interact with the same molecular targets as Azilsartan, such as the angiotensin II type 1 receptor, potentially altering the drug’s efficacy and safety profile .

相似化合物的比较

Azilsartan Impurity J can be compared with other impurities formed during the synthesis of Azilsartan, such as:

- Azilsartan Impurity A

- Azilsartan Impurity B

- Azilsartan Impurity C

- Azilsartan Impurity D

Each impurity has a unique structure and formation pathway, which can influence its impact on the final drug product. This compound is unique in its specific formation conditions and its potential effects on the drug’s properties .

属性

IUPAC Name |

methyl 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O5/c1-32-22(29)18-7-4-8-19-20(18)28(23(30)25-19)13-14-9-11-15(12-10-14)16-5-2-3-6-17(16)21-26-24(31)33-27-21/h2-12H,13H2,1H3,(H,25,30)(H,26,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOITPRMCZPASX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B602092.png)

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)